(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
Overview
Description
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The presence of both amino and hydroxyl groups in its structure makes it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-3-acetaldehyde and L-aspartic acid.
Condensation Reaction: Indole-3-acetaldehyde undergoes a condensation reaction with L-aspartic acid in the presence of a suitable catalyst, such as pyridine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and reduce production time.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in various biochemical pathways and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxybutanedioic acid: Similar structure but with a shorter carbon chain.
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxyhexanedioic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
400769-77-9 |
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Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(2S,4R)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14+/m1/s1 |
InChI Key |
RMLYXMMBIZLGAQ-YGRLFVJLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@H](C(=O)O)N)(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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